Zervamicin iib
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Overview
Description
Zervamicin IIB is an antimicrobial peptide that interacts with the membrane of target cells to increase ion permeability . It is isolated from cultures of the fungus Emericellopsis salmosynnemata and belongs to the peptaibol family of antibiotics . Peptaibols are known for their activity against Gram-positive bacteria and their lack of toxicity towards eukaryotic cells . This compound consists of 16 amino acid residues and contains a high proportion of helix-promoting alpha, alpha-dialkylated amino acids .
Preparation Methods
Zervamicin IIB can be prepared through both biosynthetic and chemical methods. The biosynthetic preparation involves the use of uniformly 13C- and 15N-enriched media to cultivate the fungus Emericellopsis salmosynnemata . The chemical synthesis involves the stepwise chain elongation of peptide segments using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as an activating agent . The sterically hindered 2-aminoisobutyric acid is introduced by the BOP-dimethylaminopyridine system with preactivation of the carboxyl component .
Chemical Reactions Analysis
Zervamicin IIB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) . The major products formed from these reactions are analogues of this compound with specific isotopic labels or modified amino acid residues .
Scientific Research Applications
Zervamicin IIB has a wide range of scientific research applications. In chemistry, it is used to study the interaction of peptides with lipid bilayers and the formation of ion channels . In biology, it is used to investigate the mechanisms of antimicrobial peptides and their effects on cell membranes . In medicine, this compound is explored for its potential use in chemotherapeutic applications, particularly in oncology . Additionally, it has been studied for its effects on the locomotor activity of test mice, indicating potential neurological applications .
Mechanism of Action
The mechanism of action of zervamicin IIB involves its interaction with the cell membrane, leading to increased ion permeability . This peptide forms voltage-dependent ion channels in planar lipid bilayers . The molecular dynamics simulations suggest that the charge of the membrane surface influences the orientation of the this compound molecule, affecting its permeation into the membrane . The peptide forms transmembrane channels as bundles consisting of 4, 5, or 6 individual peptide monomers .
Comparison with Similar Compounds
Zervamicin IIB is compared with other peptaibols such as antiamoebin I and alamethicin . While all these compounds share the ability to form ion channels in membranes, this compound is unique due to its specific amino acid composition and the stability of its helical structure in different environments . Other similar compounds include hypomuricin and harzianin, which also belong to the peptaibol family and exhibit similar antimicrobial properties .
Properties
CAS No. |
79395-85-0 |
---|---|
Molecular Formula |
C90H139N19O22 |
Molecular Weight |
1839.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1 |
InChI Key |
ORHLIQNDLPNECR-ABXCHVPDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |
Origin of Product |
United States |
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